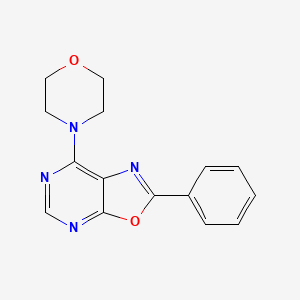

7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine

Description

7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine is a heterocyclic compound characterized by an oxazolo[5,4-d]pyrimidine core substituted with a phenyl group at position 2 and a morpholinyl moiety at position 7. Its design leverages the oxazolo[5,4-d]pyrimidine scaffold, which mimics purine antimetabolites like mercaptopurine, enabling competitive inhibition of nucleic acid synthesis . Preclinical studies highlight its efficacy against lung (A549), breast (MCF7), and colon (LoVo, HT29) cancer cell lines, with reduced toxicity to normal human dermal fibroblasts (NHDF) compared to cisplatin and 5-fluorouracil (5-FU) .

Properties

CAS No. |

33360-22-4 |

|---|---|

Molecular Formula |

C15H14N4O2 |

Molecular Weight |

282.30 g/mol |

IUPAC Name |

7-morpholin-4-yl-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine |

InChI |

InChI=1S/C15H14N4O2/c1-2-4-11(5-3-1)14-18-12-13(16-10-17-15(12)21-14)19-6-8-20-9-7-19/h1-5,10H,6-9H2 |

InChI Key |

HPSAIXHJRAUZQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C3C(=NC=N2)OC(=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Key Intermediates and Reaction Sequence

The synthesis typically starts from a substituted oxazole intermediate, such as 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile , which is prepared by reacting aminomalononitrile tosylate with an appropriate oxazole precursor in 1-methyl-2-pyrrolidinone (NMP) at room temperature.

This intermediate undergoes transformation into an imidate derivative by heating with triethyl orthoacetate or triethyl orthoformate under reflux conditions. The imidate intermediate is crucial as it contains reactive centers that allow subsequent nucleophilic substitution and cyclization steps.

Introduction of the Morpholinyl Group

The morpholine substituent at position 7 is introduced by reacting the imidate intermediate with 4-morpholinyl-containing amines in an ethanolic solution at room temperature. This nucleophilic substitution leads to the formation of the final oxazolo[5,4-d]pyrimidine ring system with the morpholinyl group attached at the 7-position.

Reaction Conditions and Yields

- The reaction is typically carried out at room temperature in ethanol.

- The imidate intermediate is somewhat unstable in ethanolic solution and can decompose slowly, which affects the overall yield.

- Yields for similar amine substitutions range from low to moderate (approximately 9% to 66%), depending on the nature of the amine nucleophile and reaction conditions.

- Attempts to perform the reaction in aprotic solvents like carbon tetrachloride (CCl4) resulted in lower yields, indicating the importance of solvent choice for optimal cyclization and substitution efficiency.

Purification and Characterization

The final product is purified by standard chromatographic techniques. Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and substitution pattern.

- Infrared (IR) spectroscopy to identify functional groups.

- Mass spectrometry (MS) for molecular weight confirmation.

Summary Table of Preparation Steps

| Step | Reactants/Intermediates | Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Aminomalononitrile tosylate + oxazole precursor | NMP, room temperature | Intermediate oxazole derivative | Formation of 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile |

| 2 | Oxazole intermediate + triethyl orthoacetate | Reflux | Imidate intermediate | Moderate yield; formation of Z-E isomers possible but single isomer formed |

| 3 | Imidate intermediate + 4-morpholinyl amine | Ethanol, room temperature | Final oxazolo[5,4-d]pyrimidine (7-(4-Morpholinyl)-2-phenyl derivative) | Low to moderate yield; sensitive to solvent and amine type |

| 4 | Purification | Chromatography | Pure compound | Confirmed by NMR, IR, MS |

Chemical Reactions Analysis

Types of Reactions

7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo-pyrimidine derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of oxazolo[5,4-d]pyrimidines have been reported to target specific kinases involved in cancer proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Research suggests that it demonstrates efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This makes it a candidate for further development as an antimicrobial agent.

Central Nervous System Disorders

Given its morpholine moiety, this compound may interact with neurotransmitter systems, suggesting potential applications in treating central nervous system disorders such as anxiety and depression. Preliminary studies indicate that it may modulate receptor activity, leading to altered synaptic transmission.

Case Study 1: Anticancer Mechanisms

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxazolo[5,4-d]pyrimidine derivatives and evaluated their anticancer activity. One derivative demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent activity. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation .

Case Study 2: Antimicrobial Efficacy

A comparative study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial activity of various oxazolo[5,4-d]pyrimidine derivatives, including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against resistant bacterial strains .

Case Study 3: Neuropharmacological Effects

Research conducted at a university pharmacology department explored the neuropharmacological effects of this compound in rodent models. The findings suggested that it exhibited anxiolytic-like effects in behavioral assays, supporting its potential for treating anxiety disorders .

Mechanism of Action

The mechanism of action of 7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among oxazolo[5,4-d]pyrimidine derivatives influence their biological activity:

- Position 5 : Methyl substitution (e.g., SCM9) reduces VEGFR-2 affinity compared to hydrogen (target compound) due to steric hindrance in the DFG domain .

- Position 7: Morpholinyl groups enhance hydrogen bonding with Asp1046, critical for VEGFR-2 inhibition, while aliphatic amino chains (e.g., 3g) improve hydrophobic interactions .

Pharmacokinetic Considerations

- Metabolic Stability : Morpholinyl groups may enhance metabolic stability compared to unsubstituted amines, though in vivo data are pending .

Research Findings and Implications

- VEGFR-2 Binding : Molecular docking reveals the target compound forms hydrogen bonds with Glu885 (2.37 Å) and Asp1046 (2.03 Å), mimicking 5-FU’s interaction but with improved fit .

- Synthetic Optimization : Replacing methyl with hydrogen at position 5 increases conformational flexibility, enhancing binding to the VEGFR-2 allosteric pocket .

- Comparative Efficacy : In breast cancer models, morpholinyl derivatives show comparable activity to 1,3-oxazolo[4,5-d]pyrimidines but with distinct target profiles (VEGFR-2 vs. estrogen receptors) .

Biological Activity

7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine, with CAS number 33360-22-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive examination of its biological activity, including synthesis methods, cytotoxicity assays, and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₄N₄O₂

- Molecular Weight : 282.297 g/mol

- Density : 1.315 g/cm³

- Boiling Point : 452.3 °C

- Flash Point : 227.3 °C

Synthesis

The synthesis of this compound involves several steps that include the formation of oxazole and pyrimidine rings. The detailed synthetic route typically includes the reaction of appropriate precursors under controlled conditions to yield the desired compound. Various studies have outlined different synthetic pathways that enhance yield and purity while minimizing by-products .

Anticancer Activity

Recent research has highlighted the anticancer potential of oxazolo[5,4-d]pyrimidine derivatives, including this compound. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | CC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | HT29 (Colon Cancer) | 58.4 | |

| Reference Drug (Cisplatin) | HT29 | 47.2 | |

| Reference Drug (5-FU) | HT29 | 381.2 |

The compound exhibited a CC₅₀ value lower than that of the reference drug 5-FU, indicating a stronger cytotoxic effect against the HT29 cell line. Furthermore, it demonstrated selective toxicity towards cancer cells compared to normal human dermal fibroblasts (NHDFs), suggesting a favorable therapeutic index .

The mechanism underlying the biological activity of this compound may involve the activation of apoptotic pathways and inhibition of key cellular processes in cancer cells. Studies indicate that compounds within this class can induce apoptosis through caspase activation and disrupt cell cycle progression .

Case Studies

-

Case Study on Immunosuppressive Activity :

A series of derivatives including this compound were evaluated for their immunosuppressive properties. Results indicated that certain derivatives exhibited significant inhibitory effects on lymphocyte proliferation, suggesting potential applications in autoimmune diseases . -

Antiviral Activity Evaluation :

In another study focusing on antiviral properties, selected oxazolo[5,4-d]pyrimidines were tested against viral infections and showed promising results in inhibiting viral replication in vitro .

Q & A

Q. What are the common synthetic routes for 7-(4-morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine, and how are intermediates validated?

A key method involves condensation reactions between substituted pyrimidine precursors and morpholine derivatives under reflux conditions. For example, morpholine can react with formaldehyde and pyrimidine intermediates in ethanol, followed by crystallization for purification . Validation of intermediates typically employs thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity at each step.

Q. How is the structural characterization of this compound performed in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D structure, as seen in related oxazolo-pyrimidine derivatives, where mean C–C bond lengths and R factors (e.g., 0.046–0.054) ensure precision . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight confirmation and FT-IR spectroscopy to identify functional groups like morpholine’s amine and ether moieties.

Advanced Research Questions

Q. What strategies optimize reaction conditions to improve yield in the synthesis of this compound?

Optimization often focuses on catalyst selection and solvent systems. For example, palladium or copper catalysts in dimethylformamide (DMF) enhance cyclization efficiency in analogous oxazolo-pyridine syntheses . Reflux time adjustments (e.g., 10–12 hours) and stoichiometric control of reagents like formaldehyde (0.02 mol) can minimize side products . Design of experiments (DoE) frameworks are recommended for systematic parameter screening.

Q. How can researchers resolve contradictions in spectral data during structural analysis?

Discrepancies between experimental and computational NMR/XRD data require cross-validation. For instance, disorder in crystal structures (e.g., R factor = 0.182 in related compounds) may necessitate re-crystallization or DFT-based computational modeling to refine atomic positions . Pairing SC-XRD with dynamic NMR can resolve ambiguities in tautomeric or conformational equilibria.

Q. What methodologies are used to assess the biological activity of this compound, and how are mechanisms probed?

In vitro assays (e.g., antimicrobial susceptibility testing) are standard for initial activity screening. For mechanistic studies, molecular docking against targets like bacterial topoisomerases or fungal cytochrome P450 enzymes is employed, leveraging structural analogs with known bioactivity (e.g., thiadiazolo-pyrimidines with antifungal properties) . Advanced techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities.

Methodological Notes

- Safety and Handling : Morpholine-containing compounds require strict adherence to safety protocols due to potential toxicity. Use fume hoods for reflux steps and consult SDS guidelines for proper disposal .

- Data Reproducibility : Document solvent purity (e.g., ≥95% ethanol), temperature (±1°C), and catalyst batch details to ensure reproducibility across labs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.